molecular formula C15H20ClNO2 B1383744 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride CAS No. 2060031-17-4

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Cat. No.: B1383744
CAS No.: 2060031-17-4
M. Wt: 281.78 g/mol
InChI Key: GELUKVDONXSYQV-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₅H₁₉NO₂·HCl and a molecular weight of 281.78 g/mol. This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[34]octane-8-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. The final step involves the formation of the carboxylic acid and subsequent conversion to the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .

Comparison with Similar Compounds

  • Spiro[3.4]octane derivatives

  • Benzylamine derivatives

  • Other carboxylic acid hydrochlorides

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Properties

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUKVDONXSYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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